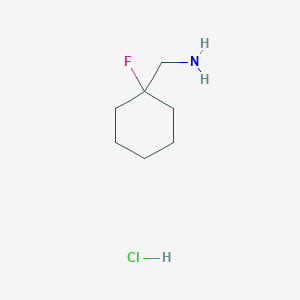

(1-Fluorocyclohexyl)methanamine hydrochloride

Description

Chemical Classification and Significance

(1-Fluorocyclohexyl)methanamine hydrochloride belongs to the specialized class of fluorinated amines, which represent one of the most sought-after functional building blocks in contemporary organic synthesis. The compound exhibits a distinctive molecular architecture featuring a cyclohexyl ring system with fluorine substitution at the 1-position and a primary methanamine group, making it a versatile synthetic intermediate for pharmaceutical applications. This structural configuration places the compound within the broader family of organofluorine compounds, which have revolutionized medicinal chemistry due to their unique properties imparted by the fluorine atom.

The significance of this compound extends beyond its structural characteristics to its functional applications in drug development. The presence of the fluorine atom in the cyclohexyl framework fundamentally alters the electronic properties of the molecule, reducing the basicity of the amine functionality while simultaneously enhancing metabolic stability. This dual effect makes fluorinated amines particularly valuable in pharmaceutical research, where the balance between biological activity and metabolic resistance is crucial for drug efficacy.

The compound's classification as a fluorinated amine places it within a category of molecules that have demonstrated remarkable utility in modulating neurotransmitter systems, making them particularly valuable for exploring treatments for neurological disorders. The strategic placement of the fluorine atom in the cyclohexyl ring creates unique steric and electronic effects that can be exploited in the design of bioactive molecules targeting specific biological pathways.

Historical Development in Fluorinated Amine Chemistry

The development of fluorinated amine chemistry can be traced to the broader evolution of organofluorine chemistry, which began in the nineteenth century with pioneering work by Alexander Borodin in 1862. Borodin's initial synthesis of an organofluorine compound through nucleophilic replacement marked the beginning of what would become a fundamental transformation in organic chemistry. The historical progression of fluorine chemistry laid the groundwork for the sophisticated fluorinated building blocks available today, including compounds like this compound.

The systematic development of fluorinating agents and methodologies has been crucial to the advancement of fluorinated amine synthesis. Early work by researchers such as Schiemann in 1927, who developed aromatic fluorination methodology using diazonium salts, established fundamental principles that would later be applied to aliphatic fluorination reactions. These early discoveries created the foundation for modern synthetic approaches to fluorinated amines, where selective introduction of fluorine atoms into organic frameworks became increasingly sophisticated and controlled.

The emergence of specialized fluorinating reagents has been particularly significant for amine fluorination. The development of electrophilic fluorinating agents such as Selectfluor has enabled the controlled fluorination of various organic substrates, including the selective modification of amine-containing molecules. This technological advancement has been crucial for the synthesis of compounds like this compound, where precise control over fluorine placement is essential for maintaining desired biological activity.

Contemporary advances in fluorinated amine chemistry have been driven by the recognition that fluorine substitution can dramatically alter the pharmacological properties of bioactive molecules. The introduction of fluorine into amino acid and peptide structures has become a standard strategy for enhancing drug-like properties, leading to the development of numerous fluorinated pharmaceuticals that exhibit improved potency, selectivity, and metabolic stability. This historical progression has culminated in the current understanding that fluorinated amines represent essential building blocks for modern drug discovery.

Research Context and Academic Importance

The academic significance of this compound is deeply rooted in its role as a versatile synthetic intermediate for pharmaceutical research. The compound serves as a critical building block for synthesizing novel compounds specifically designed for central nervous system applications, where the unique properties imparted by fluorine substitution can be leveraged to create more effective therapeutic agents. This research context positions the compound at the intersection of synthetic organic chemistry and medicinal chemistry, where fundamental chemical principles are applied to address complex biological challenges.

Current research applications of fluorinated amines like this compound extend across multiple domains of chemical synthesis and biological investigation. The compound's structure allows for potential modulation of neurotransmitter systems, making it particularly valuable in exploring treatments for neurological disorders where traditional therapeutic approaches have shown limitations. This capability has made fluorinated amines increasingly important in the development of next-generation pharmaceuticals targeting complex neurological conditions.

The academic importance of this compound is further highlighted by recent advances in copper-catalyzed aminofluorination reactions, which have provided new synthetic pathways for creating structurally diverse fluorinated alkylamines. These methodological developments have expanded the accessibility of fluorinated amine building blocks, enabling researchers to explore previously inaccessible chemical space in drug discovery programs. The availability of such synthetic methods has made compounds like this compound more readily accessible for research applications.

Modern research trends in fluorinated amino acid and peptide synthesis have emphasized the strategic incorporation of fluorinated building blocks into complex molecular architectures. The development of transition metal-catalyzed methods and new fluoroalkylating reagents has provided powerful tools for selectively accessing fluorinated amino acids, peptides, and proteins, demonstrating the broad utility of fluorinated amine intermediates in contemporary chemical biology. This research context underscores the continuing importance of compounds like this compound as foundational building blocks for advancing our understanding of structure-activity relationships in fluorinated pharmaceuticals.

Propriétés

IUPAC Name |

(1-fluorocyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYYXNUIHBZYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391732-86-7 | |

| Record name | (1-Fluorocyclohexyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Fluorination of Cyclohexylmethanamine

- The primary approach involves the direct fluorination of cyclohexylmethanamine at the 1-position of the cyclohexyl ring.

- A common fluorinating agent used is N-fluorobenzenesulfonimide (NFSI) .

- The reaction is typically conducted in the presence of a base such as potassium carbonate .

- The solvent system is often an organic solvent like acetonitrile .

- Reaction conditions are mild, commonly at room temperature .

- After fluorination, the free amine is converted to the hydrochloride salt by treatment with hydrochloric acid .

$$

\text{Cyclohexylmethanamine} + \text{NFSI} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, \text{RT}} (1\text{-Fluorocyclohexyl})\text{methanamine} \xrightarrow{\text{HCl}} (1\text{-Fluorocyclohexyl})\text{methanamine hydrochloride}

$$

- This method offers a straightforward route with good selectivity for the 1-position fluorination.

- The base neutralizes acidic byproducts and promotes nucleophilic fluorination.

- The hydrochloride salt form improves compound stability and handling.

Industrial Production Considerations

Scale-Up and Process Optimization:

- Industrial synthesis favors continuous flow reactors to maintain consistent reaction conditions, improve safety, and enhance yield.

- Continuous flow allows precise control of reaction time, temperature, and reagent stoichiometry.

- Purification typically involves crystallization or recrystallization to obtain high-purity hydrochloride salt.

- Use of scalable solvents and reagents is prioritized to reduce cost and environmental impact.

Alternative Synthetic Strategies and Related Fluorinated Amines

While direct fluorination is common, insights from related fluorinated cycloalkyl amines provide useful context:

For example, preparation of (1-fluorocyclopropyl)methanamine hydrochloride involves reduction and ammoniation steps starting from 1-fluorocyclopropane carboxylic acid, avoiding fluoromethylation byproducts and achieving yields over 60% in three steps. This method uses reagents such as lithium aluminum hydride and hydrazine hydrate under controlled temperatures, followed by acidification to form the hydrochloride salt.

Although this route is specific to cyclopropyl derivatives, the principle of starting from fluorinated carboxylic acid precursors and employing reduction/ammoniation sequences could inspire alternative routes for cyclohexyl analogs.

Preparation Data and Stock Solutions

For practical applications, preparation of stock solutions of (1-Fluorocyclohexyl)methanamine hydrochloride is standardized as follows:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.9648 | 1.193 | 0.5965 |

| 5 | 29.824 | 5.9648 | 2.9824 |

| 10 | 59.6481 | 11.9296 | 5.9648 |

- Stock solutions are prepared by dissolving the compound in suitable solvents such as DMSO, PEG300, Tween 80, or aqueous media, following a stepwise solvent addition protocol to ensure clarity and homogeneity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyclohexylmethanamine |

| Fluorinating Agent | N-fluorobenzenesulfonimide (NFSI) |

| Base | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | Room temperature (approx. 20–25 °C) |

| Post-fluorination Treatment | Hydrochloric acid to form hydrochloride salt |

| Industrial Scale Techniques | Continuous flow reactors, crystallization methods |

| Purity | High purity via recrystallization |

| Yield | Generally high, depending on reaction conditions |

Research Findings and Considerations

- The direct fluorination method using NFSI is favored for its mild conditions and selectivity.

- Industrial methods emphasize reproducibility and safety, with continuous flow reactors being a key technology.

- Alternative synthetic routes from fluorinated carboxylic acids and reduction/ammoniation steps, while demonstrated for smaller rings (e.g., cyclopropyl), suggest potential for adaptation to cyclohexyl systems.

- Proper solvent choice and stepwise addition are critical for preparing clear, stable stock solutions for research or pharmaceutical use.

- Avoidance of fluoromethylation byproducts is a significant consideration in designing synthetic routes.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Fluorocyclohexyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylmethanamine.

Substitution: Formation of various substituted cyclohexylmethanamines depending on the nucleophile used.

Applications De Recherche Scientifique

(1-Fluorocyclohexyl)methanamine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological systems, particularly in receptor binding studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1-Fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom’s presence can significantly influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Cyclohexyl and Aromatic Rings

1-Phenylcyclohexanamine Hydrochloride (CAS 1934-71-0)

- Structure : A phenyl group replaces the fluorine at the 1-position of the cyclohexane ring.

- Key Differences :

Fluorexetamine Hydrochloride (Item No. 35118)

- Structure : Contains a 3-fluorophenyl group and a ketone moiety on the cyclohexane ring.

- Pharmacologically classified as an arylcyclohexylamine, Fluorexetamine is used in neuroscience research, suggesting similar compounds may interact with NMDA receptors .

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

- Structure : Cyclopentane ring instead of cyclohexane, with a 2-chloro-4-fluorophenyl substituent.

- The chloro-fluorophenyl group introduces dual halogen effects, enhancing electrophilic reactivity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Theoretical data inferred from analogs.

NMR Spectral Trends

- Aromatic vs. Aliphatic Fluorine : Fluorine at the 1-position of cyclohexane (aliphatic) shows distinct ¹⁹F NMR shifts (~-200 ppm for aliphatic F vs. -110 ppm for aromatic F) .

- Methanamine Proton Signals : -CH2NH2 groups in similar compounds (e.g., furan-2-yl methanamine HCl) exhibit ¹H NMR peaks at δ 3.2–3.8 ppm (CH2) and δ 7.5–8.2 ppm (NH2, broad) in DMSO-d6 .

Pharmacological and Toxicological Profiles

GABA Transporter Inhibition

- Compounds like (2RS,4RS)-37c (), which contain fluorophenyl and methanamine groups, demonstrate analgesic activity via GABA transporter inhibition. This suggests (1-Fluorocyclohexyl)methanamine HCl may share similar neuropharmacological pathways .

Toxicity Considerations

Activité Biologique

(1-Fluorocyclohexyl)methanamine hydrochloride, with the CAS number 1391732-86-7, is a fluorinated amine compound that has garnered interest for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound exhibits significant interactions with various biomolecules, influencing enzyme activity and cellular functions. Notably, it has been identified as an inhibitor of isoleucyl-tRNA synthetase (IleRS), which plays a crucial role in protein synthesis. This inhibition can lead to disruptions in cellular metabolism and growth, making it a candidate for further pharmacological exploration .

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Growth and Differentiation : The compound modulates signaling pathways that are essential for cell proliferation and differentiation.

- Gene Expression : It alters patterns of gene expression by interacting with transcription factors and other regulatory proteins.

- Metabolic Pathways : The compound influences key metabolic enzymes, resulting in changes to metabolite levels and energy production within cells .

The primary mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, blocking substrate access and preventing catalytic reactions.

- Binding Interactions : It can also interact with nucleic acids, leading to alterations in their structure and function, which may affect gene expression and protein synthesis .

Dosage Effects

Studies have shown that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal or no adverse effects are observed.

- High Doses : Significant toxic effects can occur, highlighting the importance of dosage in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits IleRS with an IC50 value indicative of its potency. Such studies often utilize bacterial models to assess the impact on protein synthesis.

- Animal Models : In vivo studies have explored the pharmacokinetics and tolerability in various animal models, showing promising results regarding its safety profile at therapeutic doses .

- Toxicity Assessments : Toxicological evaluations indicate that while the compound has beneficial effects at certain concentrations, it may pose risks at higher dosages, necessitating careful monitoring during clinical applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis pathways for (1-Fluorocyclohexyl)methanamine hydrochloride?

Methodological Answer: Synthesis typically involves fluorination of a cyclohexane precursor followed by amine functionalization. For example, fluorocyclohexane derivatives can be synthesized via nucleophilic substitution using KF or electrophilic fluorination agents. The amine group is introduced via reductive amination or Grignard reactions, followed by HCl salt formation. Analytical validation (e.g., NMR, HRMS) is critical to confirm structural integrity .

Q. How should researchers handle the stability and storage of this compound?

Methodological Answer: Store the compound at -20°C in a tightly sealed container under inert atmosphere to prevent hydrolysis or decomposition. Stability studies on similar arylcyclohexylamines indicate ≥5-year stability under these conditions. Batch-specific certificates of analysis (CoA) should be reviewed for purity and degradation markers .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the fluorocyclohexyl backbone and amine proton environments.

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z).

- Purity Analysis : HPLC/UV or LC-MS with ≥98% purity thresholds, as specified in forensic-grade standards .

Q. What safety protocols are required for handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, lab coats, goggles).

- Avoid inhalation/ingestion; first-aid measures include rinsing eyes/skin with water and seeking medical attention for respiratory exposure.

- Refer to SDS guidelines for arylcyclohexylamines, which highlight acute toxicity risks .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

Methodological Answer: Use chiral chromatography (e.g., Chiralpak® columns with polar organic mobile phases) or enzymatic kinetic resolution. For example, lipase-mediated acylations can separate enantiomers, followed by HCl salt crystallization. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What in vitro models are suitable for studying its biological activity?

Methodological Answer:

Q. How to address discrepancies in pharmacological data between structural analogs?

Methodological Answer:

- Perform structure-activity relationship (SAR) studies to isolate fluorocyclohexyl vs. phenyl substituent effects.

- Validate assays with positive controls (e.g., ketamine for NMDA receptor studies) and orthogonal methods (e.g., electrophysiology alongside binding assays) .

Q. What strategies mitigate off-target effects in functional studies?

Methodological Answer:

Q. How to design stability-indicating methods for forced degradation studies?

Methodological Answer:

- Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS.

- Identify major degradation products (e.g., defluorinated analogs or oxidation byproducts) and quantify using validated calibration curves .

Q. What computational tools predict metabolic pathways for this compound?

Methodological Answer:

- Use in silico metabolism prediction software (e.g., MetaSite, GLORYx) to identify CYP450-mediated oxidation or glucuronidation sites.

- Validate predictions with in vitro microsomal assays and UPLC-QTOF metabolite profiling .

Notes

- Cross-validate data with CoA and orthogonal analytical methods.

- Adhere to ethical guidelines for in vivo studies, if applicable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.